Cas no 22497-08-1 (2-{bicyclo2.2.1hept-5-en-2-yl}propan-2-ol)

2-{bicyclo2.2.1hept-5-en-2-yl}propan-2-ol structure
22497-08-1 structure
Product Name:2-{bicyclo2.2.1hept-5-en-2-yl}propan-2-ol
CAS No:22497-08-1
MF:C10H16O
MW:152.233443260193
CID:288226
PubChem ID:428884
Update Time:2025-04-19

2-{bicyclo2.2.1hept-5-en-2-yl}propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.1]hept-5-ene-2-methanol,a,a-dimethyl-
    • 2-(5-bicyclo[2.2.1]hept-2-enyl)propan-2-ol
    • 2-(6-bicyclo[2.2.1]hept-2-enyl)propan-2-ol
    • 2-bicyclo[2.2.1]hept-5-en-2-ylpropan-2-ol
    • AC1L8MFG
    • AG-E-64167
    • CTK4E9593
    • NSC244473
    • SureCN122649
    • 2-{bicyclo2.2.1hept-5-en-2-yl}propan-2-ol
    • AKOS025402396
    • SCHEMBL122649
    • EN300-1831181
    • 2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol
    • AC-8834
    • NSC-244473
    • 2-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}PROPAN-2-OL
    • 2-(5-norbornen-2-yl)-2-propanol
    • DTXSID90330323
    • AJWQZRWCWAFUNX-UHFFFAOYSA-N
    • 22497-08-1
    • Inchi: 1S/C10H16O/c1-10(2,11)9-6-7-3-4-8(9)5-7/h3-4,7-9,11H,5-6H2,1-2H3
    • InChI Key: AJWQZRWCWAFUNX-UHFFFAOYSA-N
    • SMILES: OC(C)(C)C1CC2C=CC1C2

Computed Properties

  • Exact Mass: 152.12018
  • Monoisotopic Mass: 152.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2A^2
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.044
  • Boiling Point: 213.1°Cat760mmHg
  • Flash Point: 85°C
  • Refractive Index: 1.53
  • PSA: 20.23
  • LogP: 1.96950

2-{bicyclo2.2.1hept-5-en-2-yl}propan-2-ol Pricemore >>

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